2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a methylphenoxy moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methylphenoxy Intermediate: This step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenyl halide.
Nucleophilic Substitution: The 2-methylphenyl halide is then reacted with sodium acetate to form 2-methylphenoxy acetate.
Amidation: The 2-methylphenoxy acetate is then reacted with N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
- 2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
Uniqueness
2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenoxy group, in particular, can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H30N2O3 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C20H30N2O3/c1-17-7-3-4-8-18(17)25-15-19(23)21-16-20(9-5-2-6-10-20)22-11-13-24-14-12-22/h3-4,7-8H,2,5-6,9-16H2,1H3,(H,21,23) |
InChI Key |
WOVOBYKTUCWSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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